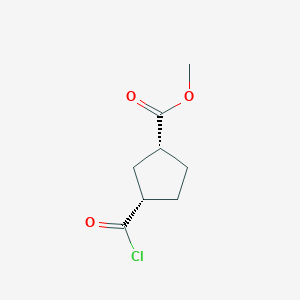
Unithiol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Unithiol has a wide range of scientific research applications. In chemistry, it is used as a chelating agent to study metal-binding properties and to develop new metal-based drugs. In biology, this compound is used to investigate the effects of heavy metal toxicity and to develop treatments for metal poisoning. In medicine, this compound is used as an antidote for heavy metal poisoning and as an adjunct to hemodialysis in patients with renal failure due to mercury salts . In industry, this compound is used in the treatment of industrial waste containing heavy metals and in the recovery of precious metals from ores .
Mécanisme D'action
Target of Action
Unithiol, also known as 2,3-dimercaptopropane-1-sulfonate, primarily targets metallo-β-lactamases , a class of enzymes produced by certain bacteria . These enzymes are responsible for the bacterial resistance to β-lactam antibiotics, which are widely used antibacterial drugs .
Mode of Action
This compound acts as a competitive inhibitor of these metallo-β-lactamases . Specifically, it inhibits the hydrolysis of meropenem, a carbapenem antibiotic, by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 show that the thiol group of this compound is located between zinc cations of the active site, occupying the same place as the catalytic hydroxide anion in the enzyme-substrate complex .
Biochemical Pathways
The inhibition of metallo-β-lactamases by this compound affects the biochemical pathways related to bacterial resistance to β-lactam antibiotics . By inhibiting these enzymes, this compound prevents the inactivation of β-lactam antibiotics, thereby enhancing their antibacterial efficacy .
Pharmacokinetics
This transformation can affect the pharmacokinetics and bioavailability of this compound .
Result of Action
The primary result of this compound’s action is the inhibition of metallo-β-lactamases, which leads to the prevention of β-lactam antibiotic hydrolysis . This inhibition enhances the effectiveness of β-lactam antibiotics against bacteria that produce these enzymes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the thiol groups in this compound are relatively stable but become increasingly subject to oxidation under alkaline conditions (pH >7) . Additionally, the transformation of this compound into its disulfide derivatives in the body can affect its action . Therefore, factors such as pH and metabolic processes can influence the action, efficacy, and stability of this compound .
Analyse Biochimique
Biochemical Properties
Unithiol plays a significant role in biochemical reactions, particularly in the formation of complexes with numerous metals . The compound’s thiol groups contribute antioxidant activity under certain conditions . This compound has also been found to inhibit natural metallo-β-lactamases, enzymes that are produced by certain bacteria .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to inhibit the activity of metallo-β-lactamases in carbapenem-resistant K. pneumoniae and P. aeruginosa bacterial strains .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It acts as a competitive inhibitor of meropenem hydrolysis by recombinant metallo-β-lactamase NDM-1 . The 3D full atom structures of this compound complexes with NDM-1 and VIM-2 have been obtained using QM/MM modeling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a case report documented a man who developed fixed drug eruption during treatment with this compound for mercury poisoning .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, in vivo experiments in small animal models have demonstrated that this compound can prevent local tissue damage and death caused by a certain viper species .
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its role as a chelating agent, forming complexes with various heavy metals .
Transport and Distribution
Given its water solubility , it is likely that it can be transported and distributed within cells and tissues via the bloodstream.
Méthodes De Préparation
L'unithiol peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction du 2,3-dimécaptopropanol avec du sulfite de sodium dans des conditions contrôlées. La réaction nécessite généralement un environnement basique et des températures modérées pour assurer la formation du produit souhaité. Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle dans des réacteurs, suivie d'étapes de purification pour obtenir le produit final sous sa forme pure .
Analyse Des Réactions Chimiques
L'unithiol subit plusieurs types de réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les groupes thiol de l'this compound sont relativement stables mais peuvent être soumis à l'oxydation en milieu alcalin (pH >7). En plus de leur rôle dans la formation de complexes avec de nombreux métaux, les groupes thiol vicinaux contribuent à l'activité antioxydante dans certaines conditions . Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent divers complexes métalliques et des formes oxydées de l'this compound .
Applications de la recherche scientifique
L'this compound a un large éventail d'applications dans la recherche scientifique. En chimie, il est utilisé comme agent chélateur pour étudier les propriétés de liaison aux métaux et pour développer de nouveaux médicaments à base de métaux. En biologie, l'this compound est utilisé pour étudier les effets de la toxicité des métaux lourds et pour développer des traitements contre l'intoxication aux métaux. En médecine, l'this compound est utilisé comme antidote contre l'intoxication aux métaux lourds et comme complément à l'hémodialyse chez les patients atteints d'insuffisance rénale due aux sels de mercure . Dans l'industrie, l'this compound est utilisé dans le traitement des déchets industriels contenant des métaux lourds et dans la récupération de métaux précieux à partir des minerais .
Mécanisme d'action
L'this compound exerce ses effets en formant des complexes stables avec les métaux lourds, qui sont ensuite excrétés par les reins. Les groupes thiol de l'this compound réagissent avec les poisons thiols situés dans le sang et les tissus, ce qui entraîne la formation de complexes non toxiques qui sont excrétés dans l'urine. Cette liaison des poisons conduit à la récupération des systèmes enzymatiques affectés par le poison . Le mécanisme d'action ressemble à celui des complexons, les groupes sulfhydryles actifs jouant un rôle crucial dans le processus de détoxication .
Comparaison Avec Des Composés Similaires
L'unithiol est souvent comparé à d'autres agents chélateurs comme le dimécaptol et le succimère. L'this compound est plus hydrosoluble et présente un profil de toxicité plus faible que le dimécaptol Bien que le succimère soit efficace dans le traitement de l'intoxication au plomb, l'this compound a un éventail d'applications plus large, y compris le traitement de l'intoxication au mercure et à l'arsenic . Ces propriétés uniques font de l'this compound un composé polyvalent et précieux dans divers domaines.
Propriétés
IUPAC Name |
sodium;2,3-bis(sulfanyl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O3S3.Na/c4-9(5,6)2-3(8)1-7;/h3,7-8H,1-2H2,(H,4,5,6);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGPAWQCCGEWTJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)[O-])S)S.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NaO3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74-61-3 (parent cpd) | |
| Record name | Unithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40958410 | |
| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] | |
| Record name | 2,3-Dimercapto-1-propanesulfonic acid sodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10564 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4076-02-2, 37260-06-3 | |
| Record name | Unithiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004076022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2,3-bis(sulfanyl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40958410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,3-dimercaptopropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.634 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2,3-DIMERCAPTO-1-PROPANESULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/690VN2L7TK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde](/img/structure/B39923.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-N-phenylaniline](/img/structure/B39924.png)
